molecular formula C22H19N3O B2900726 N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine CAS No. 313398-27-5

N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine

Katalognummer B2900726
CAS-Nummer: 313398-27-5
Molekulargewicht: 341.414
InChI-Schlüssel: UZCIOXFULNCRQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a derivative of quinazoline, a class of organic compounds with a bicyclic structure, which consists of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . The presence of the methoxyphenyl and phenyl groups suggests that this compound may have unique properties compared to other quinazolines.


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the bicyclic quinazoline core, with the methoxyphenyl and phenyl groups attached at the 4 and 6 positions, respectively . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Quinazolines can participate in a variety of chemical reactions, particularly at the nitrogen atoms in the pyrimidine ring . The methoxyphenyl and phenyl groups may also influence the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase the compound’s solubility in certain solvents .

Wirkmechanismus

N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine 153035 works by binding to the ATP-binding site of the EGFR, preventing the receptor from activating downstream signaling pathways that are involved in cancer cell growth and survival. This compound is known to be highly selective for EGFR, and does not significantly inhibit other tyrosine kinases.
Biochemical and Physiological Effects:
This compound 153035 has been shown to inhibit the growth of NSCLC cells both in vitro and in vivo. This compound has also been shown to induce apoptosis (cell death) in cancer cells, and to inhibit the formation of new blood vessels that are necessary for tumor growth. Additionally, this compound 153035 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine 153035 in lab experiments is its high selectivity for EGFR, which allows for more precise targeting of cancer cells. Additionally, this compound has been extensively studied and its mechanism of action is well understood. However, one limitation of using this compound 153035 is its relatively low potency compared to other EGFR inhibitors, which may limit its effectiveness in certain cancer types.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine 153035. One area of focus could be on developing more potent analogs of this compound that could be more effective in treating certain types of cancer. Additionally, research could be conducted on the use of this compound 153035 in combination with other cancer treatments, such as immunotherapy or targeted therapy. Finally, further studies could be conducted to better understand the mechanism of action of this compound 153035 and its potential role in the development of drug resistance in cancer cells.
Conclusion:
In conclusion, this compound 153035 is a synthetic compound that has shown promise in the treatment of cancer, particularly in the treatment of NSCLC. This compound works by inhibiting the activity of the EGFR, leading to the death of cancer cells. While there are some limitations to the use of this compound 153035 in lab experiments, its high selectivity for EGFR and well-understood mechanism of action make it a valuable tool for cancer research. Future research on this compound could lead to the development of more effective cancer treatments and a better understanding of the underlying mechanisms of cancer cell growth and survival.

Synthesemethoden

N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine 153035 can be synthesized using a multi-step process that involves the reaction of 2-amino-4-methoxyphenol with 2-bromo-6-methyl-4-phenylquinazoline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product can be obtained through a purification process using column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine 153035 has been extensively studied for its potential use in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC). This compound is known to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells. By inhibiting EGFR activity, this compound 153035 can prevent cancer cells from growing and dividing, leading to their eventual death.

Eigenschaften

IUPAC Name

N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-15-8-13-20-19(14-15)21(16-6-4-3-5-7-16)25-22(24-20)23-17-9-11-18(26-2)12-10-17/h3-14H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCIOXFULNCRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.